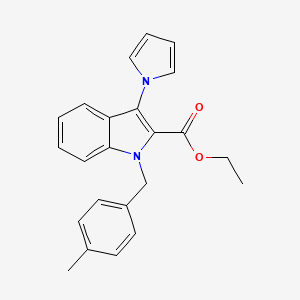

ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[(4-methylphenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-3-27-23(26)22-21(24-14-6-7-15-24)19-8-4-5-9-20(19)25(22)16-18-12-10-17(2)11-13-18/h4-15H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRNBJFXUXMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole core reacts with a benzyl halide in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Analogs

The closest analogs, sourced from , include:

Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (Catalog No. 166924).

Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (Catalog No. 166925).

Table 1: Structural and Molecular Comparison

| Property | Target Compound | 3-Chloro Analog (166924) | 4-Chloro Analog (166925) |

|---|---|---|---|

| Molecular Formula | C23H22N2O2 | C22H19ClN2O2 | C22H19ClN2O2 |

| Molecular Weight (g/mol) | ~358.43 | 378.86 | 378.86 |

| Substituent at 1-Position | 4-Methylbenzyl | 3-Chlorobenzyl | 4-Chlorobenzyl |

| Key Functional Groups | Methyl (electron-donating) | Chloro (electron-withdrawing) | Chloro (electron-withdrawing) |

| CAS Number | Not Available | 339098-90-7 | 339098-96-3 |

Electronic and Steric Effects

- Electron-Donating vs. This contrasts with the chlorobenzyl analogs, where chlorine’s electron-withdrawing nature reduces electron density, possibly altering reactivity or binding interactions . Lipophilicity: The methyl group increases hydrophobicity (predicted logP ≈ 4.2) compared to the chloro analogs (logP ≈ 4.8–5.0), suggesting the target compound may exhibit better membrane permeability but lower aqueous solubility.

- Meta-substitution (3-chloro) introduces steric hindrance, which could disrupt such interactions .

Pharmacological Implications

- Chloro Analogs : The electron-withdrawing chlorine may enhance stability against metabolic oxidation but reduce nucleophilic attack susceptibility. This could prolong half-life in vivo compared to the methyl-substituted compound.

- Methyl-Substituted Target : Increased lipophilicity may improve blood-brain barrier penetration, making it a candidate for central nervous system targets. However, reduced polarity could limit solubility in biological matrices.

Biological Activity

Ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, a synthetic indole derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, including data tables summarizing key findings.

Chemical Structure and Properties

This compound has the following characteristics:

- IUPAC Name : Ethyl 1-[(4-methylphenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate

- Molecular Formula : C23H22N2O2

- Molar Mass : 358.43 g/mol

- CAS Number : 344277-41-4

This compound features an indole core, a pyrrole ring, and a benzyl group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities and receptor interactions, influencing cellular pathways involved in proliferation and apoptosis. Notably, it has shown potential in inhibiting enzymes associated with cancer cell growth, suggesting anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The results are summarized in the table below:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 11.5 | Induces apoptosis via cell cycle arrest |

| This compound | A549 | 13.1 | Induces apoptosis via cell cycle arrest |

| This compound | HCT116 | 21.7 | Induces apoptosis via cell cycle arrest |

These findings demonstrate that the compound can effectively inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive evaluation.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various indole derivatives, including this compound. The study highlighted its cytotoxic effects and potential for inducing apoptosis through flow cytometry analysis, revealing increased Annexin-V positivity in treated cells .

Furthermore, another study indicated that derivatives of this compound could disrupt the cell cycle, particularly causing S-phase arrest in MCF-7 cells, which is critical for understanding its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.